molecular formula C12H11F3N2O3 B7791128 ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate

ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate

Cat. No.: B7791128
M. Wt: 288.22 g/mol
InChI Key: HIVZWGFKJDAQNI-MFOYZWKCSA-N
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Description

Compound “ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate” involves specific synthetic routes and reaction conditions. One method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out by a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Compound “ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate” undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Compound “ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate” involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazinylidene)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,16H,2H2,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVZWGFKJDAQNI-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC=C1)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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